molecular formula C21H22N4O3 B10996400 N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10996400
M. Wt: 378.4 g/mol
InChI Key: PSMAEGYTBBMSHG-UHFFFAOYSA-N
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Description

“N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide” is a complex organic compound that features both benzimidazole and indole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine, the benzimidazole ring can be formed through cyclization with formic acid or other suitable reagents.

    Indole Derivative Synthesis: The indole ring can be synthesized from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The benzimidazole and indole derivatives can be coupled using appropriate linkers and conditions, such as using acylation or alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could potentially modify the benzimidazole ring.

    Substitution: Both the benzimidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzimidazole and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with benzimidazole and indole structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds might be investigated for their potential as anticancer, antiviral, or antimicrobial agents.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like “N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide” would depend on their specific biological targets. Generally, they might interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-hydroxyethyl)-1H-indol-4-yl]oxy}acetamide
  • N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-ethoxyethyl)-1H-indol-4-yl]oxy}acetamide

Uniqueness

The unique combination of the benzimidazole and indole moieties, along with the specific substitutions, can confer unique biological activities and chemical properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C21H22N4O3/c1-27-12-11-25-10-9-15-18(25)7-4-8-19(15)28-14-21(26)22-13-20-23-16-5-2-3-6-17(16)24-20/h2-10H,11-14H2,1H3,(H,22,26)(H,23,24)

InChI Key

PSMAEGYTBBMSHG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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